molecular formula C21H15ClN4O2 B4502050 3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B4502050
M. Wt: 390.8 g/mol
InChI Key: BCHNUSQBRUGHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H15ClN4O2 and its molecular weight is 390.8 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-chlorophenyl)-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-7-quinazolinecarboxamide is 390.0883534 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

  • The compound's framework is involved in synthetic pathways that enable the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones through isocyanate carboxamide intermediates. This process highlights its role in producing quinazoline derivatives with potential pharmaceutical applications (Azizian et al., 2000).
  • It participates in reactions leading to the synthesis of novel arylazothiazole disperse dyes containing selenium, aimed at dyeing polyester fibers, and showing antimicrobial, antitumor, and antioxidant activities. These applications demonstrate its versatility in materials science (Khalifa et al., 2015).
  • Studies have also explored its use in the development of dimeric quinazolin-4-ones with potential antimicrobial properties, further emphasizing its significance in the synthesis of bio-active molecules (Desai et al., 2011).

Potential Biological Applications

  • Research has indicated the synthesis of compounds related to 3-(3-chlorophenyl)-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-7-quinazolinecarboxamide, showing significant antibacterial and antifungal activities. This suggests its potential as a precursor in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
  • It's also involved in the synthesis of 1,2,3,4-tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, evaluated for potential biological activities. Some of these synthesized compounds exhibited significant inhibition on bacterial and fungal growth, pointing to its utility in medicinal chemistry (Akbari et al., 2008).

Properties

IUPAC Name

3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O2/c22-16-4-1-5-17(10-16)26-13-25-19-9-15(6-7-18(19)21(26)28)20(27)24-12-14-3-2-8-23-11-14/h1-11,13H,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHNUSQBRUGHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

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